5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[(hydroxyamino)[(1H-imidazol-1-ylcarbonyl)imino]methyl][1,1'-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate; (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-[[2'-[N'-hydroxy-N-[(1H-imidazol-1-yl)carbonyl]carbamimidoyl]biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylate
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Overview
Description
Azilsartan Imidazole Carbonyl Dioxolene Ester is a chemical compound with the molecular formula C33H28N6O8 and a molecular weight of 636.61 g/mol . It is an impurity reference material often used in the field of neurology research, particularly in the study of pain and inflammation . This compound is related to Azilsartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension .
Preparation Methods
The synthesis of Azilsartan Imidazole Carbonyl Dioxolene Ester involves multiple steps, including the formation of imidazole and dioxolene moieties. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical structure. Industrial production methods often employ high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Azilsartan Imidazole Carbonyl Dioxolene Ester undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Azilsartan Imidazole Carbonyl Dioxolene Ester has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development of novel HPLC methods.
Biology: Studied for its potential effects on cellular pathways and molecular targets.
Medicine: Investigated for its role in the treatment of hypertension and related cardiovascular conditions.
Mechanism of Action
The mechanism of action of Azilsartan Imidazole Carbonyl Dioxolene Ester involves its interaction with angiotensin II receptors. By blocking these receptors, the compound prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure . The molecular targets include the AT1 subtype angiotensin II receptor, which is found in various tissues such as vascular smooth muscle and the adrenal gland .
Comparison with Similar Compounds
Azilsartan Imidazole Carbonyl Dioxolene Ester is unique compared to other similar compounds due to its specific chemical structure and functional groups. Similar compounds include:
Azilsartan Medoxomil: A prodrug that is hydrolyzed to Azilsartan in the gastrointestinal tract.
Losartan: Another angiotensin II receptor antagonist used for the treatment of hypertension.
Valsartan: Similar to Losartan, it is used to treat high blood pressure and heart failure.
These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties, which can influence their efficacy and safety profiles .
Properties
Molecular Formula |
C66H56N12O16 |
---|---|
Molecular Weight |
1273.2 g/mol |
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[(E)-N'-hydroxy-N-(imidazole-1-carbonyl)carbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-[(E)-N'-(imidazole-1-carbonyloxy)carbamimidoyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/2C33H28N6O8/c1-3-43-31-36-26-10-6-9-25(30(40)44-18-27-20(2)45-33(42)46-27)28(26)39(31)17-21-11-13-22(14-12-21)23-7-4-5-8-24(23)29(34)37-47-32(41)38-16-15-35-19-38;1-3-44-32-35-26-10-6-9-25(30(40)45-18-27-20(2)46-33(42)47-27)28(26)39(32)17-21-11-13-22(14-12-21)23-7-4-5-8-24(23)29(37-43)36-31(41)38-16-15-34-19-38/h4-16,19H,3,17-18H2,1-2H3,(H2,34,37);4-16,19,43H,3,17-18H2,1-2H3,(H,36,37,41) |
InChI Key |
XTBSDTXSRGZUMO-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N\OC(=O)N5C=CN=C5)/N)C(=O)OCC6=C(OC(=O)O6)C.CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N\O)/NC(=O)N5C=CN=C5)C(=O)OCC6=C(OC(=O)O6)C |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NOC(=O)N5C=CN=C5)N)C(=O)OCC6=C(OC(=O)O6)C.CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=NO)NC(=O)N5C=CN=C5)C(=O)OCC6=C(OC(=O)O6)C |
Origin of Product |
United States |
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